molecular formula C8H14O2S B14388847 Ethyl 3-sulfanylhex-2-enoate CAS No. 89745-55-1

Ethyl 3-sulfanylhex-2-enoate

Cat. No.: B14388847
CAS No.: 89745-55-1
M. Wt: 174.26 g/mol
InChI Key: KZGNRZHWNGBHPI-UHFFFAOYSA-N
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Description

Ethyl 3-sulfanylhex-2-enoate is a sulfur-containing α,β-unsaturated ester with the molecular formula C₈H₁₂O₂S. The compound’s sulfur moiety enhances its nucleophilic and metal-chelating properties, distinguishing it from conventional esters.

Properties

CAS No.

89745-55-1

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

ethyl 3-sulfanylhex-2-enoate

InChI

InChI=1S/C8H14O2S/c1-3-5-7(11)6-8(9)10-4-2/h6,11H,3-5H2,1-2H3

InChI Key

KZGNRZHWNGBHPI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CC(=O)OCC)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-sulfanylhex-2-enoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a suitable precursor, such as ethyl acetoacetate, in the presence of a strong base like sodium ethoxide. The enolate ion then undergoes alkylation with an appropriate alkyl halide, such as 3-bromo-1-propanethiol, to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-sulfanylhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the hexenoate backbone can be reduced to form saturated derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-sulfanylhex-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-sulfanylhex-2-enoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

The following analysis compares Ethyl 3-sulfanylhex-2-enoate with structurally or functionally related esters, focusing on synthesis, reactivity, and applications.

Structural Analogues

Table 1: Structural Comparison of this compound and Analogues

Compound Functional Groups Molecular Formula Key Features
This compound α,β-unsaturated ester, -SH C₈H₁₂O₂S Conjugated double bond; sulfanyl group enhances nucleophilicity
Ethyl 2-acetylheptanoate Ester, ketone C₁₁H₂₀O₃ Longer carbon chain; acetyl group increases steric hindrance
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate Cyclohexenecarboxylate, ketone C₂₄H₂₂O₃ Aromatic and cyclic structure; keto group enables hydrogen bonding
Ethyl acetate extract compounds (e.g., turmeric, ginger) Mixed esters, phenolics Variable Bioactive properties (antifungal, antioxidant) but lack sulfur moieties


Key Observations :

  • Sulfur vs. Oxygen: The sulfanyl group in this compound enables stronger hydrogen-bonding interactions compared to oxygen-based esters, influencing crystallization and solubility .
  • Conjugation Effects: The α,β-unsaturated system in this compound facilitates Michael addition reactions, unlike saturated esters like Ethyl 2-acetylheptanoate .

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